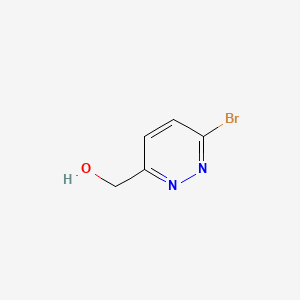

(6-Bromo-3-pyridazinyl)methanol

Description

Contextualization within Pyridazine (B1198779) Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a structure of considerable interest in drug discovery and molecular recognition. nih.govjocpr.com Pyridazines possess a unique set of physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov These characteristics make the pyridazine scaffold an attractive, less lipophilic alternative to the more common phenyl ring in drug design. nih.gov

The electron-withdrawing nature of the two nitrogen atoms significantly influences the properties of substituents on the pyridazine ring. blumberginstitute.org This electronic modulation is a key aspect explored by medicinal chemists. Consequently, pyridazine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. jocpr.comacs.org The pyridazine core serves as a versatile scaffold, allowing for the strategic placement of functional groups to optimize biological activity and other molecular properties. blumberginstitute.orgdovepress.com

Significance of Halogenated Heterocycles in Synthetic and Mechanistic Studies

Halogenated heterocycles are organic compounds containing at least one halogen atom (such as bromine, chlorine, or fluorine) attached to a heterocyclic ring. sigmaaldrich.com These compounds are of paramount importance in synthetic chemistry, primarily serving as versatile intermediates or building blocks for the construction of more complex molecules. sigmaaldrich.comacs.org The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. sigmaaldrich.comacs.org

The introduction of halogens can also profoundly affect the biological activity of a molecule. acs.org Halogenation can alter key properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. acs.orgnih.gov This "halogen effect" is a widely used strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the study of reactions involving halogenated heterocycles provides valuable insights into reaction mechanisms and the electronic effects of substituents on heterocyclic systems. sigmaaldrich.com

Overview of (6-Bromo-3-pyridazinyl)methanol as a Research Target

This compound is a bifunctional molecule that embodies the principles of both pyridazine chemistry and halogenated heterocycles. It features a pyridazine core substituted with a bromine atom at the 6-position and a hydroxymethyl (methanol) group at the 3-position. This specific arrangement makes it a valuable research target and a versatile building block in organic synthesis. chemsrc.com

The bromine atom serves as a key site for cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. researchgate.net The methanol (B129727) group, a primary alcohol, can be readily oxidized to an aldehyde or carboxylic acid, or can be used in etherification and esterification reactions. ambeed.com This dual reactivity allows for sequential and site-selective modifications, making the compound a useful starting material for constructing diverse molecular libraries. It is often used as a pharmaceutical intermediate or a biochemical reagent in life science research. chemsrc.comchemdad.com The methanol moiety also represents a C1 building block, a class of reagents of significant interest for creating complex molecules in a sustainable manner. nih.govchemrxiv.orgspringernature.com

Below are the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | synquestlabs.com |

| Molecular Weight | 188.02 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 122306-01-8 | synquestlabs.comsigmaaldrich.com |

| Appearance | Solid, White to Light yellow to Light orange powder to crystal | chemdad.comsigmaaldrich.com |

| Melting Point | 46-50 °C | sigmaaldrich.comsigmaaldrich.com |

| SMILES | C1=CC(=NC=C1CO)Br | nih.gov |

| InChI Key | QPPDKOIDAYZUHN-UHFFFAOYSA-N | ambeed.comsigmaaldrich.com |

Current Research Landscape and Objectives for this compound

The current research involving this compound is primarily focused on its application as a synthetic intermediate for creating novel, biologically active compounds. The strategic goal is to leverage its distinct reactive sites—the C-Br bond and the CH₂OH group—to build more elaborate molecular architectures.

One major objective is the synthesis of new drug candidates. Researchers utilize this compound as a starting material to generate libraries of pyridazine derivatives, which are then screened for various therapeutic activities. For example, pyridazine-containing compounds are being actively investigated as targeted cancer therapies, such as JNK inhibitors. acs.org Patents involving this compound suggest its role in the discovery phase of new pharmaceuticals. nih.gov

A second area of research involves the development of new synthetic methodologies. The compound serves as a model substrate for optimizing cross-coupling reactions and other transformations on the pyridazine ring. For instance, it can be converted to 2-bromo-5-(chloromethyl)pyridine, another useful synthetic intermediate, by reaction with thionyl chloride. ambeed.com Similarly, it is a precursor for the synthesis of 6-bromopyridine-3-formaldehyde, a valuable aldehyde for further synthetic elaboration. google.com The ultimate aim is to create efficient and selective chemical reactions that can be broadly applied to the synthesis of functionalized heterocyclic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyridazin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-2-1-4(3-9)7-8-5/h1-2,9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQIDWYYRFLOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Pyridazinyl Methanol

Historical and Contemporary Approaches to Pyridazine (B1198779) Functionalization

The pyridazine ring system, a 1,2-diazine, has been a subject of chemical investigation since its discovery in the late 19th century. Early synthetic work, pioneered by chemists like Fischer and Tauber, laid the groundwork for accessing the basic pyridazine structure, often through the cyclization of dicarbonyl compounds with hydrazine (B178648). sphinxsai.com Historically, the functionalization of the pyridazine ring was often challenging due to the inherent electronic properties of the diazine system.

Contemporary approaches to pyridazine functionalization have significantly expanded the synthetic chemist's toolbox. These methods can be broadly categorized into:

Cyclization Reactions: The construction of the pyridazine ring from acyclic precursors remains a fundamental strategy. This often involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives.

Nucleophilic Substitution: Halogenated pyridazines are valuable precursors for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring facilitates these reactions.

Ortho-metalation: Directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of pyridazine derivatives. A directing group guides the deprotonation of an adjacent C-H bond, allowing for the introduction of electrophiles at a specific position.

Cross-Coupling Reactions: The advent of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, has revolutionized the synthesis of functionalized pyridazines. mdpi-res.comrhhz.netwikipedia.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Modern synthetic strategies often employ a combination of these methods to achieve the desired substitution pattern on the pyridazine core. uminho.pt

Targeted Synthesis of the (6-Bromo-3-pyridazinyl)methanol Scaffold

The synthesis of this compound requires the specific placement of a bromine atom at the C6 position and a hydroxymethyl group at the C3 position of the pyridazine ring. This can be achieved through various synthetic routes, often starting from commercially available precursors.

Strategies for Bromination of the Pyridazine Core

The introduction of a bromine atom onto the pyridazine ring can be accomplished through several methods. One common approach involves the direct bromination of a pyridazinone precursor. For instance, the treatment of a pyridazinone with a brominating agent like bromine in acetic acid can lead to the formation of a bromopyridazinone. researchgate.net

Alternatively, a widely used starting material for the synthesis of 6-bromopyridazine derivatives is 3,6-dichloropyridazine (B152260) or 3,6-dibromopyridazine (B94444). uni-muenchen.desigmaaldrich.commdpi.combldpharm.com These dihalogenated pyridazines offer the potential for selective functionalization at one of the halogenated positions. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether has also been reported to produce 3-bromo-pyridazines with high regiocontrol. organic-chemistry.org

Introduction and Manipulation of the Hydroxymethyl Moiety at C3

The hydroxymethyl group at the C3 position is typically introduced through the reduction of a corresponding carbonyl functional group. A common precursor is 6-bromopyridazine-3-carbaldehyde (B2676153). The aldehyde functionality can be reduced to the primary alcohol using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The synthesis of 6-bromopyridazine-3-carbaldehyde itself can be a key step. One potential route involves the formylation of a 6-bromopyridazine precursor.

Convergent and Linear Synthetic Pathways

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with a pyridazine derivative, introduce the bromine at the C6 position, and then functionalize the C3 position to install the hydroxymethyl group.

A convergent synthesis , on the other hand, would involve the separate synthesis of two or more fragments that are then combined to form the final product. While less common for a molecule of this size, a convergent approach could theoretically involve the coupling of a pre-functionalized pyridazine fragment with another molecule.

A plausible and efficient pathway for the synthesis of this compound follows a more linear approach starting from the commercially available 3,6-dibromopyridazine . This pathway involves two main steps:

Selective Formylation: One of the bromine atoms in 3,6-dibromopyridazine can be selectively replaced by a formyl group (-CHO) through a metal-halogen exchange followed by reaction with a formylating agent.

Reduction: The resulting 6-bromopyridazine-3-carbaldehyde is then reduced to the target compound, this compound.

This approach is advantageous as it utilizes a readily available starting material and employs well-established chemical transformations.

Catalytic Transformations in this compound Synthesis

Catalysis, particularly transition metal catalysis, plays a pivotal role in modern organic synthesis, and the preparation of functionalized pyridazines is no exception.

Metal-Catalyzed Methods

Transition metal-catalyzed cross-coupling reactions are instrumental in the synthesis of pyridazine derivatives, offering a powerful means to construct C-C and C-X bonds. mdpi-res.comrhhz.net For the synthesis of precursors to this compound, these methods are particularly relevant when starting from dihalogenated pyridazines.

For instance, starting from 3,6-dihalopyridazines, a selective palladium-catalyzed cross-coupling reaction can be employed to introduce a functional group at one of the halogenated positions while leaving the other intact for further manipulation. researchgate.netresearchgate.net This chemoselectivity is often governed by the different reactivity of the carbon-halogen bonds (e.g., C-I > C-Br > C-Cl).

While not directly leading to this compound in one step, these metal-catalyzed reactions are crucial for creating a diverse range of substituted pyridazines that can then be converted to the target molecule. For example, a Suzuki-Miyaura coupling could be used to introduce a boronic ester at the C3 position of 3,6-dibromopyridazine, which could then be transformed into the hydroxymethyl group.

Organocatalytic and Biocatalytic Alternatives

Conventional synthetic methods for producing this compound often rely on stoichiometric reagents and harsh reaction conditions. In contrast, organocatalysis and biocatalysis offer milder and more selective alternatives, minimizing waste and enhancing safety.

Organocatalytic Approaches:

Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of this compound, a potential organocatalytic route involves the reduction of the corresponding aldehyde, 6-bromo-3-formylpyridazine. While direct organocatalytic syntheses of this compound are not extensively documented, analogous reductions of aldehydes have been successfully achieved using various organocatalysts. For instance, the use of a Hantzsch ester in the presence of a chiral imidazolidinone catalyst can facilitate the transfer hydrogenation of α,β-unsaturated aldehydes to the corresponding alcohols. researchgate.net

Another potential organocatalytic strategy involves the α-bromination of a suitable precursor aldehyde. Research has demonstrated the use of N-bromosuccinimide (NBS) with proline-derived catalysts for the enantioselective α-bromination of aldehydes. researchgate.net This could be a viable, albeit indirect, route to introduce the bromo functionality before subsequent reduction.

Biocatalytic Alternatives:

Biocatalysis employs enzymes to catalyze chemical reactions with high specificity and under mild conditions. The reduction of 6-bromo-3-formylpyridazine to this compound is a prime candidate for a biocatalytic approach. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov Specifically, ketoreductases (KREDs), a subset of ADHs, are widely used for the asymmetric reduction of carbonyl compounds.

The application of an engineered ADH from Lactobacillus kefir has been shown to effectively reduce a broad range of prochiral ketones to their corresponding (R)-alcohols with high enantioselectivity. nih.gov This suggests that a suitable ADH could be identified or engineered to efficiently reduce 6-bromo-3-formylpyridazine. The use of whole-cell biocatalysts, where the enzyme is utilized within its native cellular environment, can simplify the process by providing cofactor regeneration in situ.

A chemoenzymatic approach could also be envisioned, combining traditional chemical synthesis with enzymatic steps to leverage the advantages of both. For example, a chemical synthesis could be used to produce the pyridazine core, followed by an enzymatic hydroxymethylation step. While enzymatic hydroxymethylation of pyridazines is not yet a well-established technique, enzymes capable of such transformations on other heterocyclic systems are known. nih.gov

| Catalytic System | Precursor | Potential Advantages | Key Research Findings |

| Organocatalysis | |||

| Chiral Imidazolidinone / Hantzsch Ester | 6-Bromo-3-formylpyridazine | Mild reaction conditions, metal-free, potential for enantioselectivity. | Effective for the reduction of a variety of aldehydes. researchgate.net |

| Proline-derived catalyst / NBS | 3-Formylpyridazine | Indirect route to introduce bromine, potential for enantioselectivity. | Successful for α-bromination of aldehydes. researchgate.net |

| Biocatalysis | |||

| Alcohol Dehydrogenase (ADH) / KRED | 6-Bromo-3-formylpyridazine | High selectivity, mild aqueous conditions, environmentally benign. | Engineered ADHs show broad substrate scope for aldehyde and ketone reduction. nih.gov |

| Whole-cell biocatalyst (e.g., E. coli expressing an ADH) | 6-Bromo-3-formylpyridazine | In-situ cofactor regeneration, simplified process. | E. coli has been used as a host for expressing ADHs for preparative scale reductions. |

| Hydroxymethylating Enzyme | 6-Bromopyridazine | Direct introduction of the hydroxymethyl group. | Enzymatic hydroxymethylation has been demonstrated on other nitrogen-containing heterocycles. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom Economy: The synthesis of pyridazine derivatives via aza-Diels-Alder reactions of 1,2,3-triazines offers a highly regioselective and atom-economical route. organic-chemistry.org This approach, being metal-free and proceeding under neutral conditions, aligns well with green chemistry principles. organic-chemistry.org Adapting such a strategy for the synthesis of the this compound framework could significantly reduce waste.

Use of Safer Solvents and Auxiliaries: Many traditional organic reactions utilize volatile and hazardous solvents. The development of synthetic routes in greener solvents, such as water or bio-based solvents, is a key aspect of green chemistry. Biocatalytic reductions using ADHs are typically performed in aqueous media, thereby avoiding the use of organic solvents. nih.gov

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. Green synthesis of pyridazinone derivatives has been achieved using microwave heating, demonstrating the potential of this technology in pyridazine chemistry. ekb.eg

Catalysis: The shift from stoichiometric reagents to catalytic alternatives, as discussed in the organocatalysis and biocatalysis sections, is a cornerstone of green chemistry. Catalytic processes reduce the amount of waste generated per unit of product.

Designing for Degradation: While not directly related to the synthesis itself, designing molecules that are biodegradable after their intended use is a crucial aspect of green chemistry. The inherent biodegradability of pyridazine derivatives would be a subject for further investigation.

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Impact |

| Prevention | Designing synthetic routes with fewer steps and higher yields. | Reduced overall waste generation. |

| Atom Economy | Utilizing cycloaddition reactions like the aza-Diels-Alder to construct the pyridazine ring. organic-chemistry.org | Maximizes the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing organocatalysts and enzymes to avoid toxic reagents and byproducts. | Improved safety profile of the synthesis. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of the target compound itself, but to its downstream applications. | |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent in biocatalytic reductions. nih.gov | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis for the formation of the pyridazine core. ekb.eg | Reduced reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. | Reduced reliance on fossil fuels. |

| Reduce Derivatives | Designing a synthesis that avoids unnecessary protection and deprotection steps. | Simplified process and reduced waste. |

| Catalysis | Utilizing organocatalysts or enzymes instead of stoichiometric reagents. | Increased efficiency and reduced waste. |

| Designing for Degradation | Investigating the biodegradability of pyridazine-based compounds. | Reduced environmental persistence. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and minimize byproduct formation. | Improved process control and reduced waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |

Advanced Structural Characterization and Analysis

Solid-State Structural Elucidation via X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray crystallography. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles of (6-Bromo-3-pyridazinyl)methanol. Furthermore, it would reveal the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the pyridazine (B1198779) nitrogen atoms, as well as halogen bonding involving the bromine atom.

A hypothetical crystallographic study would likely reveal a planar or near-planar pyridazine ring. The orientation of the hydroxymethyl group relative to the ring would be of significant interest. Analysis of the crystal packing could show supramolecular assemblies, which are critical for understanding the solid-state properties of the material. For related bromo-substituted heterocyclic compounds, crystal structures often exhibit "herringbone" packing motifs and halogen–π interactions. guidechem.com

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an example of what would be determined in a crystallographic study.

Spectroscopic Techniques for Conformational and Electronic Structure Probing

Spectroscopic methods are fundamental for probing the structure and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure of this compound by identifying the chemical environment of each hydrogen and carbon atom. The chemical shifts and coupling constants of the pyridazine ring protons would provide insight into the electronic effects of the bromo and hydroxymethyl substituents. For the incorrect but related compound, (6-Bromo-pyridin-3-yl)methanol, NMR data is available from chemical suppliers. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-O stretching vibration would be expected in the 1000-1260 cm⁻¹ region. docbrown.info The vibrations of the pyridazine ring and the C-Br stretching would be found in the fingerprint region (below 1500 cm⁻¹).

UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The pyridazine ring is an aromatic system, and its π-π* transitions would be observable in the UV region. The position and intensity of these absorption bands can be influenced by the substituents.

Computational Approaches to Molecular Geometry and Conformation

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict and analyze the structural and electronic properties of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure of molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), it is possible to:

Optimize the molecular geometry to find the most stable conformation.

Calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.

Predict NMR chemical shifts.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties. For similar bromo-substituted heterocyclic systems, DFT calculations have shown good agreement between theoretical and experimental data. uni.lu

Table 2: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| C-Br Bond Length (Å) | Value |

| O-H Bond Length (Å) | Value |

| C-O-H Bond Angle (°) | Value |

Note: These values are for illustrative purposes and would need to be calculated using appropriate computational methods.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations can explore the conformational landscape of this compound over time. An MD simulation would provide insights into:

The rotational freedom of the hydroxymethyl group.

The flexibility of the pyridazine ring.

The nature and dynamics of intramolecular and intermolecular hydrogen bonding in a condensed phase.

Such simulations are particularly useful for understanding how the molecule behaves in solution or in a biological environment. MD studies on related molecules like methanol (B129727) have been used to investigate its influence on the formation of hydrates. rsc.org

Chemical Reactivity and Derivatization Strategies

Reactivity at the C6-Bromo Position of the Pyridazine (B1198779) Ring

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a good leaving group, such as a halide, on an aromatic or heteroaromatic ring. For these reactions to proceed, the ring must be "activated" by the presence of electron-withdrawing groups. The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient, thus facilitating SNAr reactions at the halogenated C6 position.

Strong nucleophiles, such as alkoxides, can displace the bromide ion. For instance, reaction with sodium methoxide (B1231860) in a suitable solvent can yield (6-methoxy-3-pyridazinyl)methanol. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex. The rate of these reactions is dependent on the strength of the nucleophile and the stability of this intermediate. While direct experimental data on (6-bromo-3-pyridazinyl)methanol is limited in readily available literature, the principles are well-established for similar electron-poor bromo-heterocycles. tue.nlnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

| Reactant | Nucleophile | Product | Typical Conditions |

|---|

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the C6-bromo position of the title compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or its ester. wikipedia.org This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. The 6-bromo position of the pyridazine ring can be readily coupled with various aryl or heteroaryl boronic acids. A study on the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various boronic acids demonstrates the feasibility and provides representative conditions applicable to this compound. nih.govnih.gov

Table 2: Example of Suzuki-Miyaura Coupling Conditions for a Bromo-pyridazine Derivative

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Ref. |

|---|

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The C6-bromo position can be effectively coupled with a wide range of terminal alkynes to produce 6-alkynyl-pyridazine derivatives, which are valuable intermediates for further synthesis.

Table 3: Typical Conditions for Sonogashira Coupling

| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Product Type | Ref. |

|---|

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has broad applicability for synthesizing aryl amines from bromo-heterocycles like this compound, reacting with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net

Table 4: General Conditions for Buchwald-Hartwig Amination

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type | Ref. |

|---|

Transformations of the C3-Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol that can undergo a variety of classical organic transformations, providing another avenue for derivatization.

Oxidation and Reduction Chemistry

Oxidation

The primary alcohol of this compound can be oxidized to two different stable oxidation states. Mild oxidation, for instance using manganese dioxide (MnO₂), which is selective for benzylic- and allylic-type alcohols, can yield the corresponding aldehyde, 6-bromopyridazine-3-carbaldehyde (B2676153). organic-chemistry.orgyoutube.comyoutube.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will further oxidize the alcohol or the intermediate aldehyde to the carboxylic acid, 6-bromo-3-pyridazinecarboxylic acid.

Reduction

While the hydroxymethyl group is already in a reduced state, its oxidized derivatives can be reduced. For example, 6-bromopyridazine-3-carbaldehyde can be reduced back to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Furthermore, the aldehyde serves as a key intermediate for reductive amination. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to yield a substituted amine. synplechem.commasterorganicchemistry.comrsc.org This provides a powerful method for creating a C-N bond at the C3-methyl position. libretexts.org

Esterification, Etherification, and Amidation Reactions

Esterification

The hydroxymethyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides or anhydrides). The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically with heating. operachem.comscienceready.com.aumasterorganicchemistry.comjove.com

Etherification

Ethers can be formed from the hydroxymethyl group, most commonly via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.com This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether linkage. youtube.com

Amidation

Amidation requires a two-step sequence starting from the hydroxymethyl group. First, the alcohol is oxidized to the corresponding carboxylic acid, 6-bromo-3-pyridazinecarboxylic acid, as described in section 4.2.1. This carboxylic acid can then be coupled with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form the corresponding amide derivative.

Conversion to Other Functional Groups (e.g., Halides, Amines)

Conversion to Halides

The hydroxyl group can be readily converted into a good leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) is a common method for producing the corresponding chloride, (6-bromo-3-pyridazinyl)methyl chloride. khanacademy.orgcommonorganicchemistry.comsciencemadness.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromide analogue. libretexts.orglibretexts.org These resulting halides are valuable intermediates for subsequent nucleophilic substitution reactions.

Conversion to Amines

As detailed under reduction chemistry (4.2.1), the most efficient route to amines is often a two-step process involving oxidation to the aldehyde followed by reductive amination. synplechem.commasterorganicchemistry.com Alternatively, the alcohol can be converted to an alkyl halide or sulfonate (e.g., tosylate), which is then displaced by ammonia (B1221849) or a primary/secondary amine in a standard SN2 reaction to yield the desired amine.

Reactivity of the Pyridazine Heterocycle

The pyridazine ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influences its reactivity. This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution and various cycloaddition and ring transformation reactions.

Electrophilic Aromatic Substitution: The pyridazine nucleus is considered an electron-deficient π-system. The two electronegative nitrogen atoms reduce the electron density of the ring, making it significantly less reactive towards electrophiles than benzene. Electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally difficult and require harsh conditions. When such reactions do occur, the substitution pattern is influenced by the existing substituents. For this compound, the directing effects of the bromo and hydroxymethyl groups would need to be considered, although such reactions are not commonly reported due to the low reactivity of the ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions occupied by good leaving groups like halogens. In this compound, the bromine atom at the C6 position is a prime site for nucleophilic displacement. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridazine nitrogens. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine atom, providing a versatile method for introducing new functional groups at the C6 position. For instance, the reaction of 6-halopyridazines with various amines to produce 6-aminopyridazine derivatives is a well-established synthetic route.

The pyridazine ring can participate in various cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of more complex polycyclic systems.

Inverse-Electron-Demand Diels-Alder Reaction: The electron-deficient pyridazine ring is an excellent diene component for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of [4+2] cycloaddition, the electron-poor pyridazine reacts with an electron-rich dienophile, such as an enamine or a silyl (B83357) enol ether. This is followed by a retro-Diels-Alder reaction, typically involving the extrusion of a small molecule like nitrogen gas, to yield a new aromatic or heteroaromatic ring. This strategy has been successfully employed in the synthesis of a variety of functionalized pyridazines and other heterocyclic systems.

Ring Transformation to Imidazo[1,2-b]pyridazines: A significant ring transformation involving pyridazines is their conversion to the imidazo[1,2-b]pyridazine (B131497) scaffold, a privileged structure in medicinal chemistry. This is typically achieved through the reaction of a 3-amino-6-halopyridazine with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution of the α-haloketone by the exocyclic amino group, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. The presence of a halogen at the 6-position of the pyridazine ring is often crucial for the successful formation of the imidazo[1,2-b]pyridazine core in good yields.

Generation of Novel this compound Derivatives and Analogs

The presence of three distinct functional handles—the hydroxymethyl group, the bromine atom, and the pyridazine ring—allows for a wide range of derivatization strategies to generate novel analogs of this compound.

Derivatization of the Hydroxymethyl Group: The primary alcohol functionality can be readily transformed into other functional groups.

Etherification: The hydroxymethyl group can be converted to an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Esterification: Esters can be prepared by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification).

Substitution of the Bromine Atom: The bromine atom at the C6 position is a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridazine with a boronic acid or ester. This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the C6 position.

Sonogashira Coupling: The Sonogashira reaction, which also utilizes a palladium catalyst and a copper co-catalyst, enables the coupling of the bromopyridazine with a terminal alkyne to form an alkynylpyridazine derivative.

Below is a table summarizing some of the key derivatization reactions for this compound.

Computational Chemistry and Mechanistic Investigations

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its reactivity. Computational methods such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are powerful tools for predicting the reactive behavior of chemical compounds.

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

For pyridazine (B1198779) derivatives, FMO analysis reveals that the electron clouds of both HOMO and LUMO are often distributed over the carbon atoms and the π-electron system of the pyridazine and any attached phenyl rings. mdpi.com In many pyridazine compounds, the HOMO is associated with the potential to act as an electron donor. researchgate.net The specific distribution of these orbitals, and thus the reactivity, can be significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, in some pyridazine derivatives, the HOMO and LUMO are similarly distributed, which can be attributed to nearly equal energy levels. mdpi.com

In the case of (6-bromo-3-pyridazinyl)methanol, the bromine atom, being an electron-withdrawing group, and the hydroxymethyl group, which can act as both a weak electron-donating and withdrawing group depending on its conformation, would modulate the energy levels and distribution of the HOMO and LUMO. It is plausible that the nitrogen atoms of the pyridazine ring and the oxygen of the hydroxymethyl group would be regions of significant orbital density. FMO analysis has been successfully used to gain insights into the selectivity of reactions involving pyridazine precursors. rsc.org

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound based on Analogous Pyridazine Derivatives

| Feature | Predicted Characteristic for this compound |

| HOMO Distribution | Likely localized on the pyridazine ring, with contributions from the nitrogen lone pairs and potentially the hydroxymethyl group. |

| LUMO Distribution | Primarily centered on the electron-deficient pyridazine ring, influenced by the bromine substituent. |

| Reactivity | The nitrogen atoms are expected to be nucleophilic centers, while the carbon atoms, particularly those adjacent to the nitrogen and bromine atoms, are likely electrophilic. |

This table is predictive and based on the analysis of structurally similar compounds.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual representation of the charge distribution on a molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

For pyridazine and its derivatives, MEP maps consistently show negative electrostatic potential around the nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack and key sites for hydrogen bonding. researchgate.netnih.gov Conversely, the hydrogen atoms attached to the pyridazine ring typically exhibit positive potential. In substituted benzenes, which share aromatic characteristics with pyridazine, the surface electrostatic potential can be significantly altered by different substituents. dtic.mil

In this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the two nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxymethyl group. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.comresearchgate.net

Positive Potential: Around the hydrogen atoms of the pyridazine ring and the hydroxymethyl group. A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, making it a potential site for halogen bonding interactions. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the characterization of short-lived intermediates and transition states.

Transition State Characterization

The study of transition states is crucial for understanding the kinetics and mechanism of a reaction. Computational methods, such as density functional theory (DFT), can be used to calculate the geometry and energy of transition states, providing insights into the reaction's feasibility and selectivity. nih.govnih.gov

For reactions involving pyridazine derivatives, computational studies have been instrumental in elucidating reaction pathways. For example, in the synthesis of pyridazines from tetrazines, DFT calculations have helped to understand the regioselectivity by analyzing the transition state structures of the inverse-electron-demand Diels-Alder reaction. rsc.org Similarly, the mechanism of formation of pyridazines from cyclic hydrazones has been investigated through computational exploration of intermediates and transition states. acs.orgacs.org In the gas-phase reactions of a pyrazine (B50134) analog, the Fe+-2,3-didehydropyrazine, computational studies have predicted the ground state and investigated the mechanisms of its reactions with various small molecules. acs.org

For this compound, computational modeling could be used to characterize the transition states of its various potential reactions, such as nucleophilic substitution of the bromine atom or reactions involving the hydroxymethyl group.

Solvent Effects and Catalytic Pathways

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can incorporate solvent effects to provide a more accurate picture of the reaction in a real-world setting. oup.com For instance, the synthesis of pyridazinones can yield different products depending on the solvent used, and computational modeling can help to rationalize these observations. oup.com Similarly, the choice of solvent can be critical in reactions involving pyridines. acs.orgacs.org

Catalytic pathways can also be effectively studied using computational methods. For example, the role of a Lewis acid catalyst in the regioselective synthesis of functionalized pyridazines has been investigated. organic-chemistry.org The mechanism of copper-catalyzed cyclizations to form pyridazines has also been a subject of study. organic-chemistry.org For this compound, computational modeling could be employed to understand how different solvents would influence its reactivity and to explore potential catalytic pathways for its transformation into other valuable compounds.

In Silico Screening and Ligand-Target Interaction Prediction

In silico screening involves the use of computational methods to identify potential drug candidates or to predict the biological targets of a given molecule. This approach can significantly accelerate the drug discovery process. biointerfaceresearch.commdpi.com

Pyridazine and pyridazinone scaffolds are recognized as important in medicinal chemistry, and in silico methods are frequently used to explore their potential as ligands for various biological targets. nih.govtandfonline.com For example, inverse virtual screening has been used to identify potential targets for a library of pyridazinone-based molecules. tandfonline.com Molecular docking studies, a key component of in silico screening, have been used to investigate the binding of pyridazine derivatives to specific enzymes, such as PIM-1 kinase, and to identify key interactions responsible for their inhibitory activity. mdpi.comjapsonline.com These studies often involve predicting the binding affinity and the specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's active site. nih.govjapsonline.com

Docking Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking studies are instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. While specific docking studies on this compound are not extensively documented in the current body of literature, the broader class of pyridazine derivatives has been the subject of numerous such investigations, providing a framework for predicting the potential interactions of this specific compound.

Researchers have successfully employed molecular docking to investigate the binding affinities of pyridazine derivatives with various biological targets. For instance, studies on a series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives revealed significant binding affinities towards voltage-gated sodium channel receptors and N-methyl-D-aspartate (NMDA) receptors, which are crucial in the pathophysiology of epilepsy. jocpr.com Another study focused on novel 3,6-disubstituted pyridazine derivatives targeting the c-Jun N-terminal kinase-1 (JNK1) pathway, a key regulator in cancer progression. acs.org The docking studies in this research helped to elucidate the binding mode of the most active compound within the JNK1 binding pocket. acs.org

Furthermore, pyrazole-pyridazine hybrids have been designed and their interactions with cyclooxygenase (COX) enzymes, COX-1 and COX-2, have been explored through molecular docking. nih.gov These studies have been crucial in rationalizing the observed biological activities and in understanding the structure-activity relationships (SAR). nih.gov The insights gained from these studies on related pyridazine compounds can be extrapolated to hypothesize the potential interactions of this compound with similar biological targets. The presence of the bromo substituent and the methanol (B129727) group on the pyridazine ring of this compound would likely influence its binding affinity and selectivity towards specific enzymes or receptors.

To illustrate the potential of this compound in docking studies, a hypothetical data table is presented below, based on common findings in docking studies of similar heterocyclic compounds.

Table 1: Hypothetical Docking Study Results for this compound with Various Biological Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

| c-Jun N-terminal kinase-1 (JNK1) | 4AWI | -7.5 | Met111, Lys55, Gln117 |

| HIV Reverse Transcriptase | 1RT2 | -6.9 | Lys101, Tyr181, Val106 |

This table showcases how docking results are typically presented, with binding affinity scores indicating the strength of the interaction and the identification of key amino acid residues in the binding site that interact with the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in drug design for predicting the activity of novel compounds and for understanding the underlying mechanisms of action. For pyridazine derivatives, QSAR studies have been successfully applied to correlate their structural features with various pharmacological activities.

A notable example is the 2D-QSAR study conducted on a series of novel 3,6-disubstituted pyridazines to understand their vasorelaxant properties. nih.gov This study resulted in a statistically significant QSAR model that could predict the vasorelaxant activity of the compounds, highlighting the importance of certain physicochemical properties in their mechanism of action. nih.gov Similarly, QSAR and pharmacophore analysis have been performed on pyridazinone derivatives as acetylcholinesterase inhibitors, providing insights into the structural requirements for potent inhibitory activity. researchgate.netannalsmedres.org

For this compound, a QSAR study would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By correlating these descriptors with the biological activity of a series of related compounds, a QSAR model can be developed.

A hypothetical table of molecular descriptors for this compound and related analogs is provided below to illustrate the data used in a QSAR study.

Table 2: Hypothetical Molecular Descriptors for a Series of Pyridazine Derivatives for QSAR Analysis

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Dipole Moment (Debye) |

| (6-Chloro-3-pyridazinyl)methanol | 15.2 | 1.2 | 144.56 | 2.5 |

| This compound | 10.5 | 1.4 | 189.01 | 2.8 |

| (6-Iodo-3-pyridazinyl)methanol | 8.1 | 1.7 | 235.01 | 3.1 |

| (6-Methyl-3-pyridazinyl)methanol | 25.8 | 0.9 | 124.14 | 2.1 |

From such a dataset, a QSAR equation could be derived, for example:

log(1/IC50) = 0.5 * LogP + 0.2 * Dipole Moment - 0.01 * Molecular Weight + C

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the biological activity, while an increase in molecular weight has a slightly negative impact. Such a model provides a mechanistic understanding of the structural features driving the activity of this class of compounds.

Exploration of Non Clinical Applications

Role as a Synthetic Synthon in Complex Molecule Synthesis

The structure of (6-Bromo-3-pyridazinyl)methanol, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and an electron-deficient pyridazine (B1198779) ring, suggests its utility as a versatile building block, or synthon, in organic synthesis.

The bromine atom on the pyridazine ring is a prime site for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions would enable the introduction of a wide array of functional groups, leading to the formation of more complex, substituted pyridazine systems. The methanol (B129727) group could be oxidized to an aldehyde or carboxylic acid, providing another handle for further chemical transformations and the construction of fused heterocyclic systems.

The bifunctional nature of this compound makes it a candidate for the synthesis of macrocycles and polycyclic frameworks. The hydroxyl group could be used in ether or ester linkages, while the bromo-substituted pyridazine could act as a rigid structural component. However, no specific examples of its use in this context are currently documented.

Applications in Materials Science

The inherent properties of the pyridazine ring suggest potential applications in the field of materials science.

Pyridazine and its derivatives are well-known for their ability to act as ligands, coordinating with metal ions to form complex structures. researchgate.net The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal center. The substituents on the ring, in this case, the bromo and methanol groups, could be modified to fine-tune the electronic and steric properties of the resulting metal complexes. These complexes could have potential applications in catalysis or as functional materials.

Table 1: Potential Coordination Modes of this compound Derivatives

| Derivative Functional Group | Potential Coordination Site(s) | Potential Application |

|---|---|---|

| Methanol (-CH₂OH) | Oxygen atom | Modulating solubility and steric bulk |

| Aldehyde (-CHO) | Oxygen atom | Formation of Schiff base ligands |

| Carboxylic Acid (-COOH) | Oxygen atoms | Anionic bridging or chelating ligands |

Monomer Units in Polymer Chemistry (if applicable)

In principle, difunctional molecules like this compound could serve as monomers in polymerization reactions. For example, after conversion of the bromo group to another reactive functionality, the molecule could be incorporated into polyesters or polyethers. There is, however, no available research to support its use in polymer chemistry at this time.

Research in Agrochemical Development

The pyridazine core is a known pharmacophore in a number of biologically active compounds, including some herbicides and insecticides. The electron-deficient nature of the pyridazine ring can be important for interactions with biological targets. While this suggests that derivatives of this compound could be investigated for agrochemical properties, no such studies have been published.

Structure-Activity Relationships for Herbicidal or Fungicidal Properties (in vitro/pre-field studies)

The pyridazine moiety is a component of various biologically active molecules, including those with herbicidal and fungicidal properties. While specific structure-activity relationship (SAR) studies for the herbicidal or fungicidal properties of this compound are not extensively detailed in the public domain, the general activity of pyridazine derivatives provides a basis for its potential in this area.

Research into new pyridazine derivatives has shown that this class of compounds can exhibit significant biological activity. For instance, some newly synthesized pyridazine derivatives have demonstrated remarkable in vitro antifungal and antibacterial activities. nih.gov The biological efficacy of these compounds is closely linked to their molecular structure, and modifications to the pyridazine ring system can lead to enhanced activity.

In the broader context of heterocyclic compounds used in agriculture, the introduction of a bromomethyl group on the pyridazine ring, as seen in this compound, could be a key structural feature for biological activity. The bromine atom can influence the lipophilicity and electronic properties of the molecule, which are critical for its interaction with biological targets. Further in vitro and pre-field studies would be necessary to fully elucidate the specific herbicidal or fungicidal profile of this compound and to establish a clear SAR.

Catalysis: Use as a Ligand or Catalyst in Organic Transformations

The nitrogen atoms in the pyridazine ring of this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. Pyridazine-based compounds have been utilized as ligands in the development of phosphorescent emitters and have also found application as hosts in phosphorescent organic light-emitting diodes (OLEDs). nih.gov

Photophysical and Optoelectronic Properties

The photophysical and optoelectronic properties of pyridazine derivatives are an active area of research, particularly in the context of materials for organic electronics. Pyridazine itself is an electron-deficient system, which makes it a suitable acceptor moiety in donor-acceptor (D-A) molecules designed for applications such as thermally activated delayed fluorescence (TADF). nih.govnih.gov

While specific photophysical data for this compound is not provided in the reviewed literature, studies on other pyridazine-based D-A compounds offer insights into the potential properties of this molecule. For instance, novel donor-acceptor molecules incorporating a pyridazine acceptor have been synthesized and characterized, revealing strong intersystem crossing and, in some cases, fast delayed emission. nih.govnih.gov The combination of a pyridazine acceptor with various donor units has led to emitters with green luminescence and high reverse intersystem crossing rates. nih.govresearchgate.net

The presence of the bromine atom in this compound could influence its photophysical properties through the heavy-atom effect, which is known to enhance spin-orbit coupling and could potentially promote intersystem crossing. This could be a valuable attribute in the design of new photophysically active materials. Further experimental and computational studies would be required to characterize the specific absorption, emission, and excited-state dynamics of this compound.

Advanced Biological Research and Structure Activity Relationship Sar Studies

In Vitro Biochemical and Cell-Free Assay Development

The initial screening and characterization of derivatives based on the (6-bromo-3-pyridazinyl)methanol scaffold are heavily reliant on in vitro biochemical and cell-free assays. These controlled experimental systems are essential for elucidating the direct molecular interactions between a compound and its biological target, free from the complexities of a cellular environment.

Enzyme Inhibition and Activation Studies

Derivatives of this compound have been evaluated for their potential to modulate the activity of various enzymes. For instance, pyridazine-containing compounds have been investigated as inhibitors of Janus kinases (JAKs), a family of enzymes involved in cytokine signaling pathways implicated in inflammatory diseases and cancer. In a typical in vitro kinase assay, the ability of a test compound to inhibit the phosphorylation of a substrate peptide by a specific JAK is measured. The reduction in phosphorylation, often detected using methods like fluorescence resonance energy transfer (FRET) or AlphaLISA, provides a quantitative measure of the compound's inhibitory potency.

Another area of investigation involves the synthesis of pyridazine (B1198779) derivatives as potential inhibitors of enzymes like p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses. The inhibitory activity of these compounds is often assessed through assays that measure the enzyme's ability to phosphorylate a specific substrate, with potent inhibitors showing low nanomolar IC50 values.

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Assay Type | Key Finding |

|---|---|---|---|

| Pyridazine amides | Janus Kinase (JAK) | FRET-based kinase assay | Identification of potent and selective JAK inhibitors. |

Receptor Binding and Signaling Pathway Modulation (in vitro)

The interaction of this compound derivatives with cellular receptors is a key area of research. Radioligand binding assays are commonly employed to determine the affinity of these compounds for a specific receptor. In this competitive assay, the test compound's ability to displace a radiolabeled ligand with a known high affinity for the target receptor is quantified.

Following binding studies, functional assays are conducted to characterize the nature of the interaction—whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the compound's effect on downstream signaling pathways. For example, if the target is a G-protein coupled receptor (GPCR), assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Pyridazine Core Modifications on Biological Interactions

The pyridazine ring itself is a critical determinant of the molecule's three-dimensional shape and electronic properties. The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, and their orientation is vital for precise interactions with amino acid residues within the binding site of a target protein. Altering the substitution pattern on the pyridazine core can significantly influence these interactions and, consequently, the biological activity.

Influence of Bromo-Substitution on Target Affinity and Selectivity

The bromine atom at the 6-position of the pyridazine ring is not merely a placeholder but an active contributor to the molecule's biological profile. Its size and lipophilicity can facilitate van der Waals interactions within the target's binding pocket. More importantly, the bromo group serves as a versatile synthetic handle for introducing a wide array of chemical functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the exploration of a vast chemical space and the fine-tuning of target affinity and selectivity. For instance, replacing the bromine with various aryl or heteroaryl groups can introduce new points of interaction with the target protein, often leading to enhanced potency.

Table 2: Impact of 6-Position Substitution on Biological Activity

| Substitution at 6-position | Synthetic Method | Impact on Affinity | Rationale |

|---|---|---|---|

| Phenyl or substituted phenyl | Suzuki Coupling | Often increases | Introduces new hydrophobic and/or hydrogen bonding interactions. |

| Alkynyl groups | Sonogashira Coupling | Varies | Can act as a rigid linker to probe deeper into a binding pocket. |

Role of Hydroxymethyl Group Derivatization in Biological Activity

The hydroxymethyl group at the 3-position provides another key site for chemical modification. This group can participate in crucial hydrogen bonding interactions with the target. Derivatization of the hydroxymethyl group into ethers, esters, or its replacement with other functional groups like amines or amides can profoundly alter the compound's properties. These modifications can impact solubility, cell permeability, metabolic stability, and binding affinity. For example, converting the alcohol to an ether can increase lipophilicity, which may enhance the compound's ability to cross cell membranes. Esterification can be used as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol.

Table 3: Influence of Hydroxymethyl Group Derivatization

| Derivatization | Resulting Functional Group | Potential Impact on Biological Activity |

|---|---|---|

| Etherification | -CH₂OR | Increased lipophilicity, altered hydrogen bonding capacity. |

| Esterification | -CH₂OC(O)R | Can function as a prodrug; may alter solubility and cell permeability. |

| Oxidation | -CHO, -COOH | Introduces a hydrogen bond acceptor and potential for ionic interactions. |

Mechanistic Investigations of Biological Activity at the Molecular Level (e.g., direct target interaction)

Determining the precise molecular mechanism of a compound like this compound is a critical step in drug discovery and chemical biology. This involves identifying its direct binding partners within a biological system, typically proteins such as enzymes or receptors.

A primary approach to elucidate direct target interaction is through affinity-based methods. For instance, the compound of interest can be chemically modified to create a probe that can be used to isolate its binding partners from cell lysates. This could involve techniques such as affinity chromatography or chemical proteomics.

Another powerful set of techniques involves biophysical assays that measure the direct binding of a compound to a purified protein. Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm and quantify the binding affinity and kinetics of the interaction between the small molecule and its target protein.

Once a target is identified, further studies are conducted to understand the functional consequences of the binding event. If the target is an enzyme, enzyme inhibition assays would be performed to determine if the compound acts as an inhibitor and to characterize the nature of this inhibition (e.g., competitive, non-competitive). If the target is a receptor, functional assays would measure the compound's effect on downstream signaling pathways. For pyridazine derivatives, a wide range of biological targets have been identified, including various kinases and G-protein coupled receptors. scirp.orgnih.gov

Hypothetical Research Findings for Target Interaction Studies

Below is an illustrative data table showcasing the kind of results that would be generated from such mechanistic investigations.

| Assay Type | Target Protein | Result |

| Enzyme Inhibition Assay | Kinase X | IC₅₀ = 5.2 µM |

| Surface Plasmon Resonance (SPR) | Kinase X | K_D = 1.8 µM |

| Isothermal Titration Calorimetry (ITC) | Kinase X | Confirmed direct binding |

| Cellular Thermal Shift Assay (CETSA) | Kinase X | Target engagement confirmed in cells |

Note: The data presented in this table is purely hypothetical and serves as an example of typical research findings.

Computational Biology for Target Identification and Validation (in silico)

In the absence of experimental data, or as a complementary approach, computational biology offers powerful tools for predicting potential biological targets and understanding the structural basis of a compound's activity. tandfonline.com These in silico methods are crucial for prioritizing experimental work and for designing new molecules with improved properties.

One common in silico technique is molecular docking . This method predicts the preferred orientation of a ligand when bound to a target protein. For this compound, researchers would dock the molecule into the binding sites of a panel of known drug targets, particularly those known to interact with other pyridazine-containing molecules. The docking scores, which estimate the binding affinity, can then be used to rank potential targets. benthamdirect.comresearchgate.netnih.gov

Another approach is pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. By comparing the structure of this compound to known pharmacophore models of various targets, potential matches can be identified.

Structure-based virtual screening is a broader application of these techniques, where large libraries of compounds are computationally screened against a specific target. Conversely, inverse virtual screening (or target fishing) involves screening a single compound against a large database of protein structures to identify potential binding partners. tandfonline.com This would be a highly relevant approach for a novel compound like this compound.

Once potential targets are identified in silico, they require experimental validation using the methods described in the previous section.

Illustrative Data from a Hypothetical In Silico Screening

The following table provides an example of the data that might be generated from a computational study on this compound.

| Computational Method | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| Molecular Docking | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Hydrogen bond with LEU83 |

| Molecular Docking | p38 MAP Kinase | -7.9 | Pi-stacking with PHE169 |

| Molecular Docking | Histamine H₃ Receptor | -7.2 | Hydrogen bond with ASP114 |

| Pharmacophore Screening | Kinase Inhibitor Model | Fit Score: 0.85 | Matches 4 out of 5 features |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Future Directions and Research Challenges

Development of Highly Selective and Sustainable Synthetic Routes

A primary challenge in the field is the development of efficient, regioselective, and environmentally benign methods for the synthesis of (6-Bromo-3-pyridazinyl)methanol. The selective preparation of substituted pyridazines is often difficult due to the electronic nature of the ring. nih.govacs.org

Future research must focus on adapting or creating new synthetic strategies that can precisely install the bromine atom at the C6 position and the methanol (B129727) group at the C3 position. One promising modern approach involves the Lewis acid-mediated inverse electron-demand Diels-Alder reaction between a precursor like 3-bromotetrazine and a suitable dienophile, which can yield functionalized 3-bromo-pyridazines with high regiocontrol. nih.govacs.orgorganic-chemistry.org Another avenue involves copper-mediated annulation reactions, which can construct the pyridazine (B1198779) core from accessible unactivated ketones and acylhydrazones. rsc.org A novel and forward-looking strategy could involve "skeletal editing," a process that transforms more readily available pyridine (B92270) scaffolds into the desired pyridazine core. nih.gov

A significant challenge lies in moving away from harsh reaction conditions and hazardous reagents. The principles of green chemistry should guide the development of new synthetic pathways. rasayanjournal.co.in This includes the exploration of metal-free reaction protocols, organic-chemistry.org the use of microwave-assisted synthesis to accelerate reactions and reduce solvent use, nih.gov and the implementation of safer, more sustainable solvent systems. rasayanjournal.co.intandfonline.com

Expanding the Scope of Functionalization and Derivatization

The this compound structure possesses two key functional handles—the bromo and methanol groups—that are ripe for further chemical modification. The bromine atom is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. Future work should extensively explore Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce a diverse array of carbon- and heteroatom-based substituents, thereby creating large libraries of novel derivatives. acs.orgorganic-chemistry.org

The methanol group offers complementary reactivity. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, or halides, providing secondary platforms for further functionalization. A key research challenge will be achieving selective functionalization, where one group reacts while the other remains intact.

Furthermore, direct C-H functionalization represents a powerful future direction for modifying the pyridazine ring itself. nih.govyoutube.com While challenging due to the electron-deficient nature of the ring and the coordinating effect of the nitrogen atoms, developing catalytic systems for the regioselective C-H functionalization of the pyridazine core would be a significant breakthrough. nih.govbeilstein-journals.org

Deeper Elucidation of Stereoelectronic Effects on Reactivity and Biological Activity

The pyridazine ring's two adjacent nitrogen atoms create a unique electronic environment that profoundly influences its chemical and physical properties. nih.govnih.gov The placement of an electron-withdrawing bromine atom and a potentially electron-donating or -accepting hydroxymethyl group on the this compound scaffold creates a specific stereoelectronic profile. A critical research challenge is to understand precisely how this electronic distribution affects the molecule's reactivity and its potential interactions with biological targets.

Future studies should systematically investigate how these stereoelectronic effects govern the outcomes of the synthetic reactions described above, influencing reaction rates and regioselectivity. Computational chemistry can provide valuable insights into these effects, but experimental validation is crucial. youtube.com From a biological perspective, the molecule's electronic landscape and its capacity to act as a hydrogen bond donor and acceptor are paramount for target engagement. nih.gov Research on other pyridazine derivatives has demonstrated that minor positional or electronic changes in substituents can lead to dramatic shifts in biological activity and selectivity, highlighting the importance of these subtle effects. nih.govnih.gov

Integration of Computational and Experimental Methodologies for Predictive Design

A synergistic approach that combines computational modeling with experimental validation is essential for accelerating research into this compound and its derivatives. Future progress will heavily rely on the integration of these methodologies for the predictive design of new molecules with desired properties. jocpr.com